molecular formula C14H14N2O2 B8448201 1-(4-Hydroxymethyl-phenyl)-3-phenylurea

1-(4-Hydroxymethyl-phenyl)-3-phenylurea

Cat. No.: B8448201
M. Wt: 242.27 g/mol
InChI Key: WUYUMNCLAXOIFX-UHFFFAOYSA-N
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Description

1-(4-Hydroxymethyl-phenyl)-3-phenylurea is a diarylurea derivative characterized by a hydroxymethyl (-CH$_2$OH) substituent on the para position of one phenyl ring and a phenyl group on the adjacent urea nitrogen. Its crystal structure has been reported, revealing intermolecular hydrogen bonds involving the urea N–H and the hydroxymethyl group, which influence its stability and physicochemical properties .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-3-phenylurea

InChI

InChI=1S/C14H14N2O2/c17-10-11-6-8-13(9-7-11)16-14(18)15-12-4-2-1-3-5-12/h1-9,17H,10H2,(H2,15,16,18)

InChI Key

WUYUMNCLAXOIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Synthesis : Alkyloxy derivatives (e.g., hexyloxy, octyloxy) exhibit high yields (89–93%) due to optimized reaction conditions using phenyl isocyanate and alkoxy-substituted anilines . In contrast, halogenated or heterocyclic derivatives (e.g., CPPU) require multi-step syntheses with specialized reagents like 4-fluorophenyl isothiocyanate .

Hydrogen Bonding : The hydroxymethyl group in 1-(4-Hydroxymethyl-phenyl)-3-phenylurea facilitates intermolecular hydrogen bonding, a feature shared with 1-(2-chlorophenyl)-3-cycloheptylurea, which also exhibits N–H···O interactions critical for crystal packing .

Spectral Signatures : Urea carbonyl (C=O) stretches appear consistently at ~1660 cm$^{-1}$ in IR spectra across analogues, while N–H stretches vary slightly (3234–3329 cm$^{-1}$) depending on substitution .

Key Observations:

Anticancer Potential: Derivatives with benzylamino or chromenyl groups (e.g., ) show potent kinase or HIF-1α inhibitory activity, whereas alkyloxy derivatives lack explicit biological data in the evidence provided.

Agricultural Applications : CPPU (1-(2-chloropyridin-4-yl)-3-phenylurea) enhances fruit size but compromises postharvest quality by increasing ethylene production and membrane damage . This contrasts with 1-(4-Hydroxymethyl-phenyl)-3-phenylurea, whose biological roles remain uncharacterized in the evidence.

Toxicity Profiles : 1-(4-Methoxyphenyl)-3-phenylurea has a well-documented safety profile (GHS Category 5), whereas chlorinated analogues (e.g., 1-(4-chloro-3-nitrophenyl)-3-phenylurea) may pose higher environmental persistence risks .

Preparation Methods

Isocyanate-Amine Coupling

The most direct route involves the reaction of 4-aminobenzyl alcohol with phenyl isocyanate under inert conditions. This method, adapted from analogous syntheses, proceeds via the formation of a carbamate intermediate, followed by tautomerization to the thermodynamically stable urea product. The general reaction scheme is:

4-Aminobenzyl alcohol+Phenyl isocyanate1-(4-Hydroxymethyl-phenyl)-3-phenylurea+HCl\text{4-Aminobenzyl alcohol} + \text{Phenyl isocyanate} \rightarrow \text{1-(4-Hydroxymethyl-phenyl)-3-phenylurea} + \text{HCl}

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing transition states.

  • Temperature : Room temperature (20–25°C) suffices for complete conversion within 30–60 minutes, minimizing side reactions.

  • Catalysis : Triethylamine or DMAP accelerates isocyanate activation, improving yields to >70%.

Synthetic Methodologies and Optimization

Direct Coupling Method

Procedure :

  • Dissolve 4-aminobenzyl alcohol (1.0 mmol) in anhydrous acetonitrile (6 mL).

  • Add phenyl isocyanate (1.2 mmol) dropwise under N2\text{N}_2 atmosphere.

  • Stir at room temperature for 30 minutes.

  • Concentrate under reduced pressure and wash with dichloromethane to isolate the product.

Yield : 73% as a white solid.
Purity : >98% by 1H-NMR^1\text{H-NMR}, with characteristic urea NH signals at δ\delta 8.72–9.54 ppm.

Carbamate Intermediate Route

An alternative approach employs phenyl chloroformate to generate an anilino phenyl carbamate intermediate, which subsequently reacts with 4-aminobenzyl alcohol:

4-Aminobenzyl alcohol+Phenyl chloroformateAnilino phenyl carbamateΔUrea product\text{4-Aminobenzyl alcohol} + \text{Phenyl chloroformate} \rightarrow \text{Anilino phenyl carbamate} \xrightarrow{\Delta} \text{Urea product}

Advantages :

  • Avoids handling volatile isocyanates.

  • Higher scalability with yields up to 91% in DMF at 70–120°C.

Limitations :

  • Requires stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts.

Structural and Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray diffraction of the analogous 3-hydroxymethyl isomer reveals a planar urea core with dihedral angles of 23.6° between aromatic rings. Intermolecular hydrogen bonds (N–H···O, O–H···O) stabilize the crystal lattice, as shown in Table 1:

Table 1: Hydrogen Bonding Parameters

Donor-H···AcceptorD–H (Å)H···A (Å)D···A (Å)∠D–H–A (°)
N1–H1···O10.862.082.934172
O2–H2···O10.822.222.901159

Spectroscopic Analysis

  • 1H-NMR^1\text{H-NMR} (400 MHz, DMSO-d6d_6) :

    • Urea NH protons: δ\delta 8.72 (s, 1H), 9.54 (s, 1H).

    • Aromatic protons: δ\delta 6.80–7.30 (m, 9H).

    • Hydroxymethyl CH2_2: δ\delta 4.42 (d, J=5.6J = 5.6 Hz, 2H).

  • IR (KBr) :

    • νNH\nu_{\text{NH}}: 3320 cm1^{-1} , νC=O\nu_{\text{C=O}}: 1665 cm1^{-1} .

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison

ParameterDirect CouplingCarbamate Route
Yield73%91%
Reaction Time30 min5–12 h
ScalabilityModerateHigh
Byproduct HandlingMinimalRequires filtration

The carbamate method offers superior yields and scalability for industrial applications, albeit with longer reaction times. Direct coupling remains preferable for small-scale synthesis due to operational simplicity .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-Hydroxymethyl-phenyl)-3-phenylurea with high purity and yield?

  • Methodological Answer : The synthesis typically involves reacting 4-hydroxymethylaniline with phenyl isocyanate under anhydrous conditions. Key considerations include:
  • Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance reactivity .
  • Catalyst Optimization : Palladium-based catalysts can improve coupling efficiency, as observed in analogous phenylurea syntheses .
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) to ensure complete conversion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >90% purity, as demonstrated for structurally similar ureas .

Q. How can spectroscopic techniques validate the structure of 1-(4-Hydroxymethyl-phenyl)-3-phenylurea?

  • Methodological Answer : Combine IR spectroscopy (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) with NMR :
  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), hydroxymethyl (-CH₂OH, δ 4.5–4.7 ppm), and urea NH (δ 8.2–8.5 ppm) .
  • ¹³C NMR : Carbonyl (C=O, δ 155–160 ppm), aromatic carbons (δ 115–140 ppm), and hydroxymethyl (δ 60–65 ppm) .
  • HRMS : Confirm molecular formula (C₁₄H₁₄N₂O₂) with m/z 242.1056 (M+H⁺) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the biological activity of phenylurea derivatives compared to halogenated or alkoxy analogs?

  • Methodological Answer :
  • Solubility : The polar hydroxymethyl group enhances aqueous solubility vs. hydrophobic alkoxy chains (e.g., hexyloxy) , improving bioavailability.
  • Hydrogen Bonding : Hydroxymethyl may form H-bonds with enzyme active sites, as seen in phenolic antioxidants .
  • Comparative Studies : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values with halogenated analogs (e.g., 1-(4-chloro-3-nitrophenyl)-3-phenylurea, IC₅₀ ~10 µM) .

Q. What experimental approaches are used to investigate the enzyme inhibitory mechanisms of phenylurea derivatives?

  • Methodological Answer :
  • Kinase Assays : Use fluorescence-based assays to measure inhibition of kinases (e.g., EGFR or IDO1), referencing protocols for indole-urea hybrids .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding interactions with target enzymes, leveraging structural data from crystallography .
  • Cellular Assays : Evaluate downstream effects (e.g., apoptosis via flow cytometry) in cancer cell lines treated with the compound .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar phenylureas?

  • Methodological Answer :
  • Control Variables : Ensure consistent purity (>95% by HPLC) and solvent systems (e.g., DMSO concentration <0.1% in cell assays) .
  • Replicate Studies : Reproduce assays across multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) to assess cell-type specificity .
  • Computational Modeling : Apply QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity trends .

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